NSC 80467

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

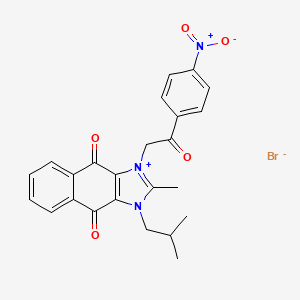

NSC 80467 est un nouveau dérivé de naphtoquinone imidazolium fusionné connu pour son rôle d'agent de dommages à l'ADN. Il inhibe sélectivement la survivine, une protéine qui inhibe l'apoptose et est surexprimée dans de nombreux cancers. En inhibant préférentiellement la synthèse de l'ADN, this compound induit des marqueurs de dommages à l'ADN tels que γH2AX et pKAP1 .

Méthodes De Préparation

La synthèse de NSC 80467 implique la fusion de structures de naphtoquinone et d'imidazolium. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas largement publiées. Il est connu que le composé est préparé en laboratoire en utilisant des techniques de synthèse organique standard.

Analyse Des Réactions Chimiques

DNA Damage Induction

NSC 80467 initiates chemical reactions by interacting with DNA, triggering a damage response. Key findings include:

-

γH2AX and pKAP1 Activation : Dose-dependent induction of DNA damage markers γH2AX (phosphorylated histone H2AX) and pKAP1 (phosphorylated KRAB-associated protein 1) at concentrations lower than those required for survivin suppression .

-

DNA Synthesis Inhibition : Preferential inhibition of DNA synthesis over RNA or protein synthesis, confirmed via comparative metabolic assays .

Table 1: DNA Damage Response Biomarkers

| Biomarker | Function | This compound Effect (Concentration Range) |

|---|---|---|

| γH2AX | Marks double-strand DNA breaks | ↑↑ (EC₅₀: 10–50 nM) |

| pKAP1 | Mediates chromatin remodeling | ↑↑ (EC₅₀: 20–100 nM) |

Survivin Suppression

This compound indirectly reduces survivin (BIRC5) levels via DNA damage cascades rather than direct targeting:

-

Mechanistic Cascade : DNA damage → p53 activation → survivin transcriptional downregulation .

-

Correlation with Cytotoxicity : Survivin suppression occurs secondary to DNA damage, with IC₅₀ values for survivin inhibition (~100 nM) exceeding DNA damage thresholds .

Cellular Death Pathway Activation

This compound induces mixed apoptotic and autophagy-dependent cell death:

-

Caspase Activation : Cleavage of caspase-3 and BAX observed, though pan-caspase inhibitors (Q-VD-OPh, Z-VAD-FMK) fail to fully rescue viability .

-

Autophagy Markers : LC3-II accumulation and p62/SQSTM1 upregulation indicate autophagic flux, synergizing with DNA damage for lethality .

Table 2: Cell Death Pathways Modulated by this compound

| Pathway | Key Molecules | This compound Effect |

|---|---|---|

| Apoptosis | Caspase-3, BAX | Partial activation |

| Autophagy | LC3-II, p62/SQSTM1 | Robust activation |

| Necroptosis | RIP1 | No significant role |

Comparative Activity with YM155

This compound shares mechanistic overlap with YM155, another survivin suppressant:

-

DNA Damage Concordance : NCI-60 screening shows a correlation coefficient of 0.748 for cytotoxicity profiles between this compound and YM155 .

-

Therapeutic Synergy : Both agents enhance efficacy of conventional DNA-targeting chemotherapeutics (e.g., chromomycin A3) .

Reaction Selectivity and Limitations

-

Tumor-Specific Effects : Ex vivo assays show this compound triggers caspase-3 activation in 52.6% of primary breast tumors, independent of estrogen receptor status .

-

Resistance Mechanisms : NF-κB pathway activation and autophagy blockade (via chloroquine) partially mitigate this compound-induced DNA damage, highlighting dependency on intact stress-response networks .

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C24H22BrN3O5

- Molecular Weight : 512.35 g/mol

- CAS Number : 101982-51-8

Anticancer Activity

- Cell Line Testing : NSC 80467 has been tested against various cancer cell lines, including prostate (PC3), breast, and lung cancer cells. The compound demonstrated significant cytotoxicity, with GI(50) values correlating well with other known DNA damaging agents.

- Survivin Suppression : In assays measuring viability and protein expression, this compound effectively inhibited survivin levels at concentrations lower than those required to induce DNA damage, indicating that survivin suppression is a secondary effect of the primary action on DNA .

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | GI(50) (μM) | Application/Clinical Trials |

|---|---|---|---|

| This compound | DNA damage induction & survivin inhibition | Varies by cell line | Preclinical studies ongoing |

| YM155 | Survivin suppression | Sub-nanomolar | Phase I/II for various cancers |

| Chromomycin A3 | DNA damaging agent | Varies | Various cancer types |

Study on Prostate Cancer Cells

In a study focusing on prostate carcinoma cells, treatment with this compound resulted in a dose-dependent increase in markers of DNA damage (γH2AX and pKAP1). The study concluded that this compound not only inhibited survivin expression but also triggered a robust DNA damage response, making it a candidate for further investigation in prostate cancer therapies .

Correlation with Other DNA Damaging Agents

A COMPARE analysis indicated that this compound shares activity profiles with established DNA damaging agents like bisantrene HCl and actinomycin D. This suggests that compounds targeting similar pathways could be beneficial in combination therapies .

Mécanisme D'action

NSC 80467 exerts its effects by selectively inhibiting survivin, a protein that prevents apoptosis. By inhibiting survivin, this compound promotes apoptosis in cancer cells. The compound preferentially inhibits DNA synthesis, leading to the induction of DNA damage markers such as γH2AX and pKAP1. These markers indicate the presence of DNA double-strand breaks and other forms of DNA damage. The DNA damage response is a key pathway involved in the compound’s mechanism of action .

Comparaison Avec Des Composés Similaires

NSC 80467 est similaire à d'autres agents de dommages à l'ADN, en particulier YM155, un autre suppresseur de la survivine bien caractérisé. Les deux composés ont un spectre d'activité similaire contre le panel de lignées cellulaires NCI-60, suppriment l'expression de la survivine et induisent une réponse aux dommages à l'ADN. This compound est unique dans sa structure chimique spécifique et sa capacité à inhiber préférentiellement la synthèse de l'ADN à des concentrations plus faibles que celles nécessaires pour inhiber l'expression de la survivine .

Composés similaires

- YM155

- Chromomycine A3

- Chlorhydrate de bisantrene

- Actinomycine D

Activité Biologique

NSC 80467 is a novel fused naphthquinone imidazolium compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. Its primary mechanism of action involves the suppression of survivin, a protein that plays a critical role in inhibiting apoptosis and promoting cell proliferation. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

This compound acts primarily as a DNA damaging agent , inducing a DNA damage response that is characterized by the activation of specific markers such as γH2AX and pKAP1. These markers are indicative of DNA double-strand breaks and the cellular response to DNA damage. The compound's ability to induce DNA damage was confirmed through various assays, which demonstrated that lower concentrations of this compound were required to stimulate these markers compared to those needed to inhibit survivin expression .

Key Findings:

- Survivin Suppression : While this compound effectively suppresses survivin expression, this effect appears to be secondary to its DNA damaging capabilities .

- Inhibition of Synthesis : The compound preferentially inhibits DNA synthesis over RNA and protein synthesis, reinforcing its role as a DNA-targeting agent .

In Vitro Studies

In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects with GI(50) values correlating well with those observed for other known survivin suppressants like YM155. The correlation coefficient was found to be 0.748, indicating a strong relationship between their biological activities .

Table: Comparison of Biological Activity

| Compound | GI(50) (µM) | Mechanism of Action | Key Effects |

|---|---|---|---|

| This compound | Varies by cell line | DNA damage induction, Survivin suppression | Induces γH2AX, pKAP1 activation |

| YM155 | Varies by cell line | DNA damage induction, Survivin suppression | Induces γH2AX, pKAP1 activation |

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Case Study in Prostate Cancer : In PC3 prostate cancer cells, treatment with this compound resulted in dose-dependent increases in markers associated with DNA damage. This study underscored the compound's potential as a therapeutic agent targeting aggressive cancer types .

- Combination Therapy : Research has suggested that combining this compound with other chemotherapeutic agents may enhance its efficacy by synergistically inducing apoptosis in cancer cells through multiple pathways .

Clinical Implications

The findings surrounding this compound indicate its potential as a therapeutic agent in oncology. Its ability to induce DNA damage while simultaneously suppressing survivin suggests that it could be particularly effective against tumors that exhibit high survivin expression levels.

Propriétés

Formule moléculaire |

C24H22BrN3O5 |

|---|---|

Poids moléculaire |

512.4 g/mol |

Nom IUPAC |

2-methyl-1-(2-methylpropyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]benzo[f]benzimidazol-3-ium-4,9-dione;bromide |

InChI |

InChI=1S/C24H22N3O5.BrH/c1-14(2)12-25-15(3)26(13-20(28)16-8-10-17(11-9-16)27(31)32)22-21(25)23(29)18-6-4-5-7-19(18)24(22)30;/h4-11,14H,12-13H2,1-3H3;1H/q+1;/p-1 |

Clé InChI |

SDVDJIZVNFVMLG-UHFFFAOYSA-M |

SMILES canonique |

CC1=[N+](C2=C(N1CC(C)C)C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |

Synonymes |

NSC 80467 NSC80467 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.